molecular formula C22H22FN3O2 B2370520 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide CAS No. 899969-37-0

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2370520
CAS RN: 899969-37-0
M. Wt: 379.435
InChI Key: PKIQNRRFDDPVCF-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide, also known as FM19G11, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development of various diseases, including cancer, osteoporosis, and Alzheimer's disease. FM19G11 has been shown to have potential therapeutic applications in these and other diseases, making it an attractive target for scientific research.

Scientific Research Applications

Antimicrobial Applications

  • Potent Antibacterial Activities : Fluoroquinolones, including compounds related to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide, have shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003). They are significantly more potent than some existing antibacterial agents.
  • Synthesis of Novel Antimicrobial Agents : A study synthesized and evaluated fluoroquinolone-based thiazolidinones for their antimicrobial properties, indicative of the broader potential of fluoroquinolones in creating new antimicrobial agents (Patel & Patel, 2010).

Antitumor Applications

  • Potential in Cancer Therapy : Some quinazolinone derivatives, closely related to the compound , have been investigated for their antitumor properties. These derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis (Sonego et al., 2019).
  • EGFR Tyrosine Kinase Inhibitors : Quinazolinone-based derivatives have been studied as potent dual inhibitors of VEGFR-2 and EGFR tyrosine kinases, demonstrating their potential as anti-cancer agents (Riadi et al., 2021).

Other Applications

  • Synthesis of Diverse Compounds : The compound is involved in the synthesis of various heterocyclic compounds, reflecting its utility in medicinal chemistry (Trost et al., 2004).

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIQNRRFDDPVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide

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